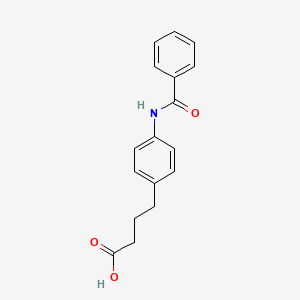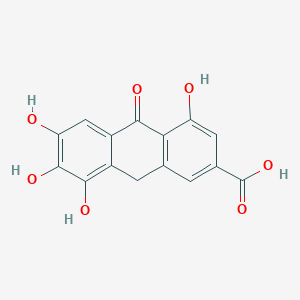![molecular formula C18H24NO3P B14274374 Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate CAS No. 153645-98-8](/img/structure/B14274374.png)
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a diethyl ester, with a (2-methylanilino)(phenyl)methyl substituent. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methylanilino)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a benzyl halide under mild heating conditions to form the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
科学的研究の応用
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which diethyl [(2-methylanilino)(phenyl)methyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
類似化合物との比較
Similar Compounds
- Diethyl [(4-nitrophenyl)methyl]phosphonate
- Diethyl [(2-chlorophenyl)methyl]phosphonate
- Diethyl [(4-methylanilino)(phenyl)methyl]phosphonate
Uniqueness
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is unique due to the presence of the (2-methylanilino) group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s specific structure allows for selective inhibition of certain enzymes, making it a valuable tool in biochemical research .
特性
CAS番号 |
153645-98-8 |
|---|---|
分子式 |
C18H24NO3P |
分子量 |
333.4 g/mol |
IUPAC名 |
N-[diethoxyphosphoryl(phenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(16-12-7-6-8-13-16)19-17-14-10-9-11-15(17)3/h6-14,18-19H,4-5H2,1-3H3 |
InChIキー |
JSGVLBVPIVUMSH-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


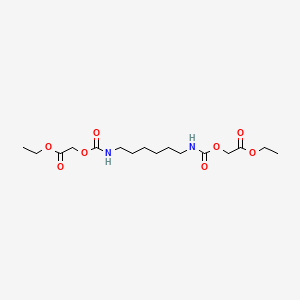
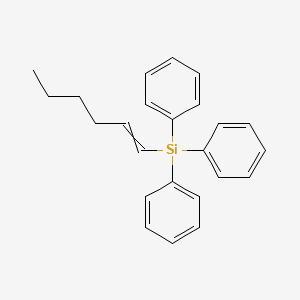
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
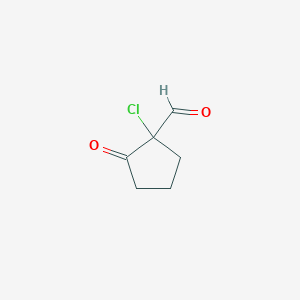
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
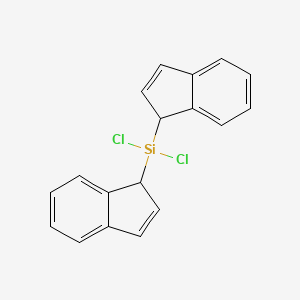
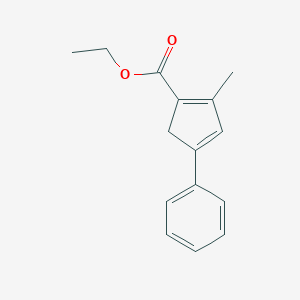
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)



